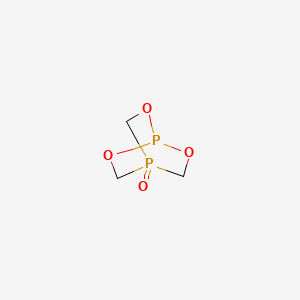
Methanol, phosphinylidynetri-, cyclic phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanol, phosphinylidynetri-, cyclic phosphite is a unique organophosphorus compound characterized by its cyclic structure. This compound is part of the broader class of phosphites, which are known for their diverse applications in organic synthesis, catalysis, and materials science. The cyclic nature of this compound imparts distinct chemical properties that make it valuable in various scientific and industrial contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanol, phosphinylidynetri-, cyclic phosphite typically involves the reaction of methanol with phosphorus trichloride under controlled conditions. The reaction proceeds through the formation of intermediate phosphorous esters, which then cyclize to form the cyclic phosphite. The reaction conditions often require anhydrous environments and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of temperature and pressure to ensure high yields and purity. The use of catalysts may also be employed to enhance the reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methanol, phosphinylidynetri-, cyclic phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphite group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Phosphates and phosphonates.
Reduction: Phosphines and related derivatives.
Substitution: Various substituted phosphites depending on the nucleophile used.
Scientific Research Applications
Methanol, phosphinylidynetri-, cyclic phosphite has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological phosphates.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and stabilizers for polymers.
Mechanism of Action
The mechanism of action of methanol, phosphinylidynetri-, cyclic phosphite involves its ability to interact with various molecular targets through its phosphorus atom. The compound can form stable complexes with metals, making it useful in catalysis. In biological systems, it can mimic phosphate groups, allowing it to interact with enzymes and other proteins involved in phosphate metabolism.
Comparison with Similar Compounds
Similar Compounds
- Trimethyl phosphite
- Triphenyl phosphite
- Diethyl phosphite
Uniqueness
Methanol, phosphinylidynetri-, cyclic phosphite is unique due to its cyclic structure, which imparts distinct reactivity and stability compared to its acyclic counterparts. This cyclic nature allows for specific interactions in catalytic and biological systems that are not possible with linear phosphites.
Properties
CAS No. |
41097-27-2 |
|---|---|
Molecular Formula |
C3H6O4P2 |
Molecular Weight |
168.02 g/mol |
IUPAC Name |
2,6,7-trioxa-1,4λ5-diphosphabicyclo[2.2.2]octane 4-oxide |
InChI |
InChI=1S/C3H6O4P2/c4-9-1-5-8(6-2-9)7-3-9/h1-3H2 |
InChI Key |
NBKQGJFTSPNBQA-UHFFFAOYSA-N |
Canonical SMILES |
C1OP2OCP1(=O)CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















